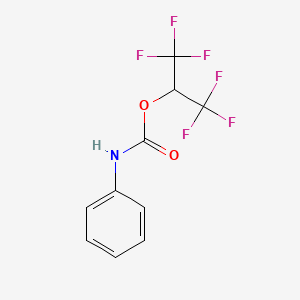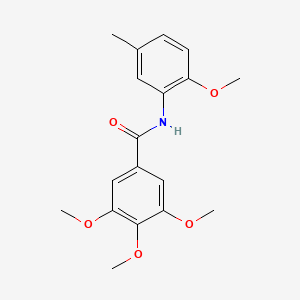
2,2,2-trifluoro-1-(trifluoromethyl)ethyl phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-trifluoro-1-(trifluoromethyl)ethyl phenylcarbamate, also known as TFEC, is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents like methanol and acetone. TFEC has been found to have various applications in the field of biochemistry, pharmacology, and organic chemistry.
Mécanisme D'action
2,2,2-trifluoro-1-(trifluoromethyl)ethyl phenylcarbamate inhibits acetylcholinesterase by forming a covalent bond with the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, which leads to an accumulation of acetylcholine in the synaptic cleft. This results in an increase in cholinergic neurotransmission, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which can have a positive effect on mood and cognition. This compound has also been found to have anti-inflammatory and antioxidant properties, which can have a protective effect on cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
2,2,2-trifluoro-1-(trifluoromethyl)ethyl phenylcarbamate has several advantages for lab experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. This compound is also a versatile reagent that can be used in various types of reactions. However, this compound has some limitations as well. It is a toxic compound that requires proper handling and disposal. This compound is also a relatively expensive reagent compared to other commonly used reagents.
Orientations Futures
There are several future directions for the use of 2,2,2-trifluoro-1-(trifluoromethyl)ethyl phenylcarbamate in scientific research. One potential application is in the development of new drugs for the treatment of Alzheimer's disease. This compound has been found to be an effective inhibitor of acetylcholinesterase, which is a target for Alzheimer's drugs. Another potential application is in the synthesis of new organic compounds with potential pharmaceutical or industrial applications. This compound can be used as a building block for the synthesis of various organic compounds. Finally, this compound can be used as a derivatizing agent in the analysis of various compounds by GC-MS. This can lead to the development of new analytical methods for the detection and quantification of various compounds.
Méthodes De Synthèse
The synthesis of 2,2,2-trifluoro-1-(trifluoromethyl)ethyl phenylcarbamate involves the reaction of 2,2,2-trifluoro-1-(trifluoromethyl)ethyl isocyanate with phenol under basic conditions. The reaction takes place in an organic solvent like dichloromethane or ethyl acetate. The product is then purified by recrystallization or column chromatography. The yield of the reaction is usually high, and the purity of the product is also good.
Applications De Recherche Scientifique
2,2,2-trifluoro-1-(trifluoromethyl)ethyl phenylcarbamate has been used in various scientific research studies. It has been found to be an effective inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This compound has also been used as a reagent in the synthesis of various organic compounds like ureas, carbamates, and thiocarbamates. In addition, this compound has been used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis of various compounds.
Propriétés
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO2/c11-9(12,13)7(10(14,15)16)19-8(18)17-6-4-2-1-3-5-6/h1-5,7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMJZSGYPIWRIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OC(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(3-methylbutoxy)benzoyl]glycine](/img/structure/B5765683.png)

![2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5765692.png)
![2-[(2-chlorobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5765693.png)
![1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5765704.png)

![6-(2-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5765730.png)


![3-(3,4-dimethoxyphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5765745.png)

![6-hydroxy-5,7-dimethylspiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indol]-2'(1'H)-one](/img/structure/B5765751.png)
![N-({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)-2H-tetrazol-5-amine](/img/structure/B5765764.png)